N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide
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Overview
Description
Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C, UV, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on their IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
I have conducted a search and found several scientific research applications related to compounds similar to “N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide”. Here is a comprehensive analysis focusing on unique applications:
Synthesis Methodology
Compounds with the benzo[d]thiazol moiety are often synthesized using methods that offer benefits such as gentle reaction conditions, cleaner reactions, satisfactory yields, and straightforward experimental approaches .
Anti-inflammatory Applications
Derivatives of benzothiazole have been studied for their anti-inflammatory properties, which could be useful in designing nonsteroidal anti-inflammatory drugs (NSAIDs) or supplements .
Analgesic Properties
Some benzothiazole compounds have shown significant analgesic activities, indicating potential applications in pain management .
Pharmaceutical Derivatives
The benzo[d]thiazol moiety is used to create pharmaceutical derivatives, such as the reaction between benzo[d]thiazol-2-amine and flurbiprofen, leading to new compounds with potential therapeutic applications .
Chemical Characterization
Novel derivatives of benzothiazole are characterized using various analytical techniques such as UV, IR, and mass spectral data to understand their properties and potential uses .
Anti-mycobacterial Chemotypes
Benzothiazole derivatives have been designed and synthesized for their anti-mycobacterial properties, contributing to the development of new treatments for mycobacterial infections .
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide, also known as N-(1,3-benzothiazol-2-yl)-N-benzylbutanamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
The compound acts by suppressing the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the production of these inflammatory mediators, thereby alleviating inflammation and pain .
Result of Action
The inhibition of COX enzymes by N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide results in a reduction of inflammation and pain . This is due to the decreased production of prostaglandins, which are key mediators of these physiological responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-8-17(21)20(13-14-9-4-3-5-10-14)18-19-15-11-6-7-12-16(15)22-18/h3-7,9-12H,2,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBTGUMIVBXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide |
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